Ethyl L-leucinate

Description

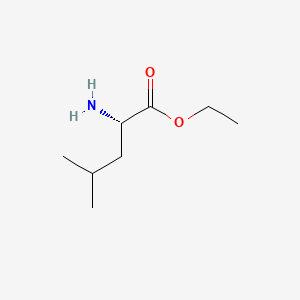

Ethyl L-leucinate (CAS 2743-60-4) is an ester derivative of the essential branched-chain amino acid L-leucine. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 160.13 g/mol . The compound features an ethyl ester group at the carboxyl terminus, enhancing its lipophilicity compared to free leucine, which facilitates applications in organic synthesis, peptidomimetics, and drug delivery systems . This compound hydrochloride (CAS 2743-40-0) is its protonated form, commonly used as a reactive intermediate in peptide coupling reactions .

Properties

IUPAC Name |

ethyl (2S)-2-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLJVBIRIXQRN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-60-4 | |

| Record name | L-Leucine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2743-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-leucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl L-leucinate can be synthesized through the esterification of L-leucine with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-leucine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process ensures efficient mixing and heat transfer, leading to higher production rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl L-leucinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to L-leucine and ethanol.

Oxidation: It can undergo oxidation reactions to form corresponding oxo compounds.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: L-leucine and ethanol.

Oxidation: Oxo compounds derived from the oxidation of the ester group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl L-leucinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: this compound is studied for its role in protein synthesis and metabolic pathways.

Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of ethyl L-leucinate involves its conversion to L-leucine in the body. L-leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation. It activates the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth, proliferation, and survival .

Comparison with Similar Compounds

Ethyl L-Leucinate vs. Mthis compound

- Structural Difference: Mthis compound substitutes the ethyl group with a methyl ester (C₆H₁₃NO₂).

- Functional Impact :

- The ethyl group in this compound increases lipophilicity (logP ≈ 1.25) compared to methyl esters (logP ≈ 0.89), improving membrane permeability in drug delivery .

- Methyl esters are more prone to hydrolysis under basic conditions, whereas ethyl esters exhibit greater stability, making them preferable in prolonged synthetic workflows .

This compound vs. Dipeptides (e.g., Leucyl-Alanine)

- Leucyl-Alanine (CAS 7298-84-2) : A dipeptide (C₉H₁₈N₂O₃, MW 202.11 g/mol) with an amide bond .

- Key Distinctions: this compound lacks the amide bond, reducing hydrogen-bonding capacity but increasing enzymatic stability in vivo . Dipeptides like Leu-Ala are metabolized into free amino acids, whereas this compound may act as a prodrug, releasing leucine and ethanol slowly .

This compound vs. tert-Butyl (Phenylcarbamothioyl)-L-Leucinate

- tert-Butyl (Phenylcarbamothioyl)-L-Leucinate (80BOa) : A tert-butyl-protected derivative with a thioamide group (C₁₆H₂₄N₂O₂S, MW 308.44 g/mol) .

- Functional Implications: The tert-butyl group enhances steric protection, reducing unintended side reactions during synthesis.

Physicochemical and Analytical Data

Role in Supramolecular Chemistry

This compound serves as a precursor in synthesizing heterocycle–dipeptide conjugates (e.g., S- and N,S-heterocycle–dipeptides), which form bioactive hydrogels.

Metabolic Profiling

In untargeted metabolomics, this compound was detected in rat plasma (retention time: 2.338 min), suggesting its role as a biomarker or metabolite under dietary modulation. Comparatively, dipeptides like Ser-Leu (retention time: 0.819 min) exhibited faster elution, reflecting differences in polarity .

Critical Analysis of Structural Advantages

- Ester Group Flexibility : Ethyl esters balance reactivity and stability, making them superior to methyl (too labile) or tert-butyl (too bulky) esters in peptide synthesis .

- Side Chain Properties : The isobutyl side chain of leucine contributes to hydrophobic interactions in peptidomimetics, contrasting with aromatic residues (e.g., phenylalanine) in ethyl L-phenylalaninate .

Biological Activity

Ethyl L-leucinate is an ester derivative of the amino acid L-leucine, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound, including data tables and case studies.

Overview of this compound

This compound is synthesized through the esterification of L-leucine with ethanol. This compound is significant due to its potential applications in nutritional supplements and pharmaceuticals, particularly in enhancing muscle protein synthesis and promoting recovery in various populations.

- Protein Synthesis : this compound, like its parent amino acid L-leucine, plays a crucial role in stimulating muscle protein synthesis through the mTOR (mechanistic target of rapamycin) pathway. This pathway is essential for muscle growth and recovery.

- Lipid Metabolism : Research indicates that compounds similar to this compound can influence lipid metabolism. For instance, amino acid ester-coupled derivatives have shown lipid-lowering effects by regulating triglyceride levels and modulating lipometabolic gene expression in liver cells .

- Antioxidant Properties : Some studies suggest that derivatives of L-leucine exhibit antioxidant properties, which may help mitigate oxidative stress in cells, although specific data on this compound's antioxidant activity is limited.

Case Studies and Clinical Trials

-

Pilot Trials on Amino Acid Supplementation :

A double-blind, placebo-controlled study investigated the effects of essential amino acids (EAAs) containing varying levels of L-leucine on muscle mass and physical performance in older adults. Participants receiving higher concentrations of L-leucine (40%) showed significant improvements in lean tissue mass compared to those receiving lower concentrations or placebo . -

Lipid-Lowering Effects :

A study focused on amino acid ester-coupled derivatives demonstrated that certain compounds exhibited lipid-lowering effects comparable to established medications such as simvastatin. These findings highlight the potential of this compound and its derivatives in managing lipid profiles .

Table 1: Summary of Biological Activities

Table 2: Clinical Trial Outcomes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.